N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
Overview
Description
Usually, the description of a compound includes its IUPAC name, common names, and its role or use in industry or research.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Synthesis of Benzylamino Coumarin Derivative
A novel coumarin derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, was synthesized from the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. The synthesis was carried out in ethyl acetate with triethylamine, yielding a product that was characterized using various NMR techniques, indicating detailed structural analysis and spatial orientation of the arylamino substituent and coumarin core (Dekić et al., 2020).
Chemical Properties and Analysis
Analytical Characterization of NBOMe Derivatives
NBOMe derivatives, recognized as designer hallucinogenic drugs, have been characterized analytically. These compounds, including N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine, are known for their agonistic properties at 5-HT2A receptors, affecting cognitive and behavioral processes. Analysis of these derivatives, particularly focusing on differentiating isomers, was achieved through chromatography-mass spectrometry methods, highlighting the complex nature and potential pharmacological aspects of these compounds (Kupriyanova et al., 2020).
Medicinal and Bioactive Research
Anticonvulsant Potential of Schiff Bases
Research into novel schiff bases of 3-aminomethyl pyridine has unveiled potential anticonvulsant agents. These compounds, synthesized through condensation reactions and characterized by various spectroscopic techniques, have demonstrated significant seizure protection in various models. This investigation reveals the therapeutic potential and the complex chemical nature of these compounds in medicinal research (Pandey & Srivastava, 2011).
Bioactive Phenethylamines and Tryptamines
N-Benzylphenethylamines, based on the 'NBOMe' template, have gained prominence in medicinal research and as recreational substances. This study focused on characterizing a collection of these compounds, including N-(2-methoxybenzyl)phenethylamine derivatives, using an array of spectroscopic and chromatographic techniques. The comprehensive data gathered from this research is invaluable for forensic toxicology and potentially for therapeutic applications (Brandt et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves predicting or discussing potential future research directions, applications, or improvements related to the compound.
Please consult with a chemistry professional or refer to specific chemistry resources for detailed information.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2)21-18-6-4-5-16(11-18)13-19-12-15-7-9-17(20-3)10-8-15/h4-11,14,19H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKNSYALTVJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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